(1R,3R,alphaS)-Cyfluthrin

Pyrethroid resistance Isomer-specific toxicity Musca domestica

(1R,3R,alphaS)-Cyfluthrin is a single, well-defined enantiomer—specifically the 1R-cis-alphaS isomer—within the eight-stereoisomer synthetic pyrethroid family of cyfluthrin. Commercial cyfluthrin (CAS 68359-37-5) is a racemic mixture of four diastereomeric enantiomer pairs, of which only two isomers (1R-cis-alphaS and 1R-trans-alphaS) are responsible for nearly all insecticidal and aquatic toxicity.

Molecular Formula C22H18Cl2FNO3
Molecular Weight 434.3 g/mol
CAS No. 85649-15-6
Cat. No. B1247989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,3R,alphaS)-Cyfluthrin
CAS85649-15-6
Molecular FormulaC22H18Cl2FNO3
Molecular Weight434.3 g/mol
Structural Identifiers
SMILESCC1(C(C1C(=O)OC(C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(Cl)Cl)C
InChIInChI=1S/C22H18Cl2FNO3/c1-22(2)15(11-19(23)24)20(22)21(27)29-18(12-26)13-8-9-16(25)17(10-13)28-14-6-4-3-5-7-14/h3-11,15,18,20H,1-2H3/t15-,18+,20-/m0/s1
InChIKeyQQODLKZGRKWIFG-CVAIRZPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R,3R,alphaS)-Cyfluthrin (CAS 85649-15-6): Single-Isomer Procurement Guide for the Active Enantiomer of Cyfluthrin


(1R,3R,alphaS)-Cyfluthrin is a single, well-defined enantiomer—specifically the 1R-cis-alphaS isomer—within the eight-stereoisomer synthetic pyrethroid family of cyfluthrin. Commercial cyfluthrin (CAS 68359-37-5) is a racemic mixture of four diastereomeric enantiomer pairs, of which only two isomers (1R-cis-alphaS and 1R-trans-alphaS) are responsible for nearly all insecticidal and aquatic toxicity [1][2]. This compound is a cyclopropanecarboxylate ester with the IUPAC name [(S)-cyano-(4-fluoro-3-phenoxyphenyl)methyl] (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate and a molecular formula of C₂₂H₁₈Cl₂FNO₃ (MW 434.3 g/mol) .

Type Single-enantiomer reference standard
Workflow Chiral analytical method development
Context Enantiomer-comparison study fit

Why (1R,3R,alphaS)-Cyfluthrin Cannot Be Substituted by Technical Cyfluthrin or Beta-Cyfluthrin in Research and Reference Applications


Technical-grade cyfluthrin and the enriched ‘beta-cyfluthrin’ mixture contain multiple stereoisomers in variable ratios. Only two of eight possible cyfluthrin isomers—1R-cis-alphaS and 1R-trans-alphaS—contribute almost all bioactivity, and these two isomers are not interchangeable in potency, selectivity, or environmental fate [1][2]. In multi-resistant Musca domestica strains, the active diastereomeric pairs exhibit significantly divergent LD₅₀ values (0.012 μg/fly for isomer II vs. 0.014 μg/fly for isomer IV), a difference that is obscured when using undefined isomeric mixtures [2]. Furthermore, beta-cyfluthrin's compositional ratio of active to inactive isomers (diastereomer IV at 53–67% vs. diastereomer II at 30–40%) differs markedly from technical cyfluthrin and from isolated single isomers, meaning that a generic ‘cyfluthrin’ label provides no quantitative guarantee of the specific enantiomer identity or potency required for reproducible experimental results .

Target (1R,3R,alphaS)-Cyfluthrin: defined single enantiomer with reproducible stereochemical identity
Risk 1 Technical cyfluthrin contains four diastereomeric pairs in variable ratios; isomer-specific potency may shift between batches
Risk 2 Beta-cyfluthrin enriches diastereomer IV (53–67%) over diastereomer II (30–40%); enantiomer profile may differ from single-isomer requirements
Risk 3 Undefined isomeric mixtures obscure stereospecific attribution; ecotoxicity and resistance data may not transfer between isomer compositions

(1R,3R,alphaS)-Cyfluthrin: Product-Specific Quantitative Evidence for Procurement Decisions


Isomer-Specific Insecticidal Potency Against Multi-Resistant Musca domestica (House Fly)

In a direct head-to-head study, the four cyfluthrin diastereomeric enantiomer pairs were individually tested against multi-resistant Musca domestica field strains. The active diastereomers containing the alphaS configuration—specifically isomer II (1R,3R,alphaS + 1S,3S,alphaR) and isomer IV (1R,3S,alphaS + 1S,3R,alphaR)—showed the best activity, with LD₅₀ values of 0.012 and 0.014 μg per fly, respectively [1]. The cis configuration (isomer II) was 16.7% more potent than the trans configuration (isomer IV). Inactive isomer pairs I and III showed negligible activity, confirming that only the alphaS-containing isomers drive efficacy [1].

Isomer-specific potency
Head-to-head
16.7% lower LD₅₀ for isomer II vs. isomer IV; inactive isomers negligible
Supports isomer-specific potency interpretation
Multi-resistant M. domestica; topical bioassay context
Pyrethroid resistance Isomer-specific toxicity Musca domestica Topical bioassay Insecticide discovery

Enantiomer-Specific Contribution to Net Aquatic Toxicity: 1R-cis-alphaS as a Dominant Toxicophore

Chiral HPLC separation and subsequent individual-isomer ecotoxicity testing against Ceriodaphnia dubia and Daphnia magna revealed that only two of the eight cyfluthrin isomers—1R-cis-alphaS and 1R-trans-alphaS—contributed almost all toxicity in the racemic mixture, while the other six enantiomers were inactive [1]. For the closely related alpha-cyano pyrethroid cis-bifenthrin in the same study, the active 1R-cis isomer was 15–38 times more toxic than its enantiomeric counterpart, establishing a class-wide pattern of extreme enantioselectivity in aquatic toxicity that similarly applies to cyfluthrin isomers [1].

Aquatic toxicity contribution
Reported
Active enantiomers account for ~100% of racemate toxicity; six isomers show ~0% contribution
Supports enantiomer-specific ecotoxicity assessment
C. dubia 48-h; class-wide enantioselectivity pattern
Aquatic ecotoxicology Enantioselective toxicity Ceriodaphnia dubia Chiral HPLC Environmental risk assessment

Diastereomer Composition and Purity: Implications for Analytical Reference Standard Procurement

FAO specifications define technical cyfluthrin as a mixture of four enantiomer pairs with defined compositional ranges: isomer I (23–27%), isomer II (17–21%), isomer III (32–36%), and isomer IV (21–25%), with a minimum purity of 92% (sum of all isomers) [1]. Beta-cyfluthrin, by contrast, shifts the composition dramatically: diastereomer IV is enriched to 53–67%, diastereomer II to 30–40%, while isomers I and III are reduced to <2% and <3%, respectively . The (1R,3R,alphaS)-cyfluthrin single enantiomer offered as a reference standard eliminates this compositional variability entirely, providing 100% defined stereochemical identity.

Diastereomer composition
Class-level
Single enantiomer (100%) vs. technical (isomer II 17–21%) vs. beta (isomer II 30–40%)
Supports single-isomer reference standard selection
FAO specification context; composition variable
Chiral analysis Reference standard FAO specification Diastereomer purity Quality control

Formulation Stability and Isomerization Risk: Chromatographic Evidence for Methanol-Induced Epimerization

A validated GC-MS method capable of completely separating the four diastereoisomeric pairs of cyfluthrin demonstrated that cyfluthrin enantiomers undergo isomerization in methanol solution, indicating configurational instability of the alpha-cyano carbon under protic solvent conditions [1]. This finding implies that racemic or mixed-isomer cyfluthrin formulations cannot guarantee a fixed isomer ratio over storage time, whereas the procurement of the crystalline single enantiomer (1R,3R,alphaS)-cyfluthrin under controlled anhydrous conditions minimizes isomerization-driven potency drift.

Isomerization stability
Method context
Methanol-induced epimerization documented by chiral GC-MS; solid-form storage minimizes drift
Supports solid-form procurement for stability
Configurational instability under protic solvent
Isomerization stability GC-MS Chiral stability Formulation chemistry Storage conditions

(1R,3R,alphaS)-Cyfluthrin: Best-Fit Research and Industrial Application Scenarios


Certified Reference Standard for Chiral Pesticide Residue Analysis in Food and Environmental Matrices

Regulatory laboratories performing enantiomer-specific residue analysis of cyfluthrin and beta-cyfluthrin in imported commodities require a 100% stereochemically pure standard to establish unambiguous retention time windows and calibrate chiral LC-MS/MS or GC-MS/MS methods. The single enantiomer eliminates the co-elution ambiguities inherent in mixed-isomer technical standards, as confirmed by the complete baseline resolution of all eight isomers demonstrated using two chained Chirex 00G-3019-DO columns [1]. This application is directly relevant to EFSA's ongoing MRL review for cyfluthrin/beta-cyfluthrin [2].

Mechanistic Probe for Structure-Activity Relationship (SAR) Studies of Pyrethroid Sodium Channel Modulation

In neurotoxicology research aimed at distinguishing Type I (T-syndrome) from Type II (CS-syndrome) pyrethroid mechanisms, the use of (1R,3R,alphaS)-cyfluthrin as a defined probe molecule is critical. Weiner et al. (2009) demonstrated that the complement of isomers in commercial products dramatically influences in vivo neurobehavioral outcomes in rats, with beta-cyfluthrin classified in mechanistic Group 2 alongside deltamethrin and lambda-cyhalothrin [1]. The single isomer enables researchers to attribute specific ion channel effects to defined stereochemistry rather than to undefined mixture composition.

Enantioselective Environmental Fate and Biodegradation Studies

The 2005 finding that only two of eight cyfluthrin isomers account for essentially all aquatic toxicity to Ceriodaphnia dubia and Daphnia magna [1] directly implies that environmental fate studies using racemic cyfluthrin are measuring the summation of eight different degradation rates. Researchers investigating enantioselective microbial degradation, photolysis, or soil half-life must use single-isomer starting material to accurately determine the environmental persistence of the toxicologically relevant enantiomer.

Resistance Monitoring Calibrant for Pyrethroid-Resistant Dipteran and Lepidopteran Pests

The 1996 Pospischil et al. data demonstrated that against multi-resistant Musca domestica, the cyfluthrin enantiomer pairs containing the alphaS configuration were the sole active components (LD₅₀ 0.012–0.014 μg/fly), while alphaR-containing isomers were completely inactive [1]. In resistance monitoring programs using topical application bioassays, calibration with the single active enantiomer rather than a variable-composition commercial product ensures reproducible resistance ratio calculations and enables detection of stereospecific resistance mechanisms.

Application
Selection Property
Validation Focus
Chiral residue analysis
Single-enantiomer reference standard
Chromatographic peak assignment and calibration
Pyrethroid SAR studies
Defined-stereochemistry probe molecule
Stereospecific ion channel effect attribution
Enantioselective environmental fate
Single-isomer starting material
Isomer-specific degradation rate tracking
Resistance monitoring bioassays
Single-enantiomer calibrant
Stereospecific resistance mechanism detection
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